molecular formula C7H2ClF5N2O2 B1459454 4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine CAS No. 1803605-82-4

4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine

Cat. No. B1459454
CAS RN: 1803605-82-4
M. Wt: 276.55 g/mol
InChI Key: LFTFJADDBFHMQF-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine, commonly referred to as CNPFEP, is a synthetic organic compound with a wide range of applications in scientific research. It is a nitro-substituted pyridine derivative that has been used in many experiments due to its unique properties. CNPFEP is a highly versatile compound that can be used in a variety of fields, including organic synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Condensation Reactions

    Condensation of 2-chloro-5-nitro pyridine with propyl-thiouracil has been explored, indicating the potential for creating novel heterocyclic compounds with specific structural configurations. This type of research could hint at methods for synthesizing derivatives of "4-Chloro-5-nitro-2-(pentafluoroethyl)pyridine" for various applications (Dupont et al., 2010).

  • Building Blocks for Synthesis

    Studies on related compounds such as 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine highlight their use as versatile building blocks for synthesizing substituted derivatives. This suggests "this compound" could serve similarly in creating novel organic molecules (Figueroa‐Pérez et al., 2006).

Advanced Materials and Catalysis

  • Energetic Materials

    Research on pyridine-based energetic materials, such as the synthesis of 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, underscores the role of nitro-substituted pyridines in developing high-performance materials with significant potential applications in the defense industry (Ma et al., 2018).

  • Magnetic and Optoelectronic Properties

    Hexanuclear clusters containing pyridine derivatives have been synthesized, displaying enhanced magnetocaloric effects and slow magnetic relaxation. Such studies indicate the possible use of "this compound" in designing materials for magnetic cooling or data storage applications (Liu et al., 2014).

properties

IUPAC Name

4-chloro-5-nitro-2-(1,1,2,2,2-pentafluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF5N2O2/c8-3-1-5(6(9,10)7(11,12)13)14-2-4(3)15(16)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTFJADDBFHMQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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